N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-(4-methoxyphenyl)propanamide
Description
N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
N-(2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-yl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c1-3-26-21-23-19(16-7-5-4-6-8-16)20(27-21)22-18(24)14-11-15-9-12-17(25-2)13-10-15/h4-10,12-13H,3,11,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAACCIIQVZJMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(S1)NC(=O)CCC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps. One common method includes the formation of the thiazole ring followed by the introduction of the ethylthio and phenyl groups. The final step involves the attachment of the 4-methoxyphenylpropanamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including compounds similar to N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-(4-methoxyphenyl)propanamide, have demonstrated significant antimicrobial properties. Research indicates that thiazole-based compounds exhibit activity against various bacterial strains, including E. coli and S. aureus. The presence of electron-withdrawing groups, such as methoxy or nitro groups on the phenyl ring, enhances their antibacterial efficacy .
Anticonvulsant Properties
Thiazole derivatives are also being explored for their anticonvulsant effects. Compounds with similar structures have shown promising results in reducing seizure activity in animal models. For instance, certain thiazole-integrated pyrrolidin-2-one analogues have been reported to possess high anticonvulsant activity, suggesting that modifications to the thiazole ring can influence pharmacological outcomes .
Anticancer Activity
The anticancer potential of thiazole derivatives has been a focal point of research. Studies indicate that certain thiazole compounds exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis reveals that specific substitutions on the thiazole and phenyl rings significantly impact their antitumor activity .
Synthetic Methodologies
The synthesis of this compound can be achieved through several established methodologies:
Heterocyclization Reactions
Thiazole derivatives can be synthesized via heterocyclization reactions involving 2-amino-4-phenylthiazoles. These reactions often yield a variety of functionalized products that can be further modified to enhance biological activity .
Multi-step Synthesis
Multi-step synthetic pathways involving acylation and condensation reactions are commonly employed to produce thiazole-based compounds. For example, acylation of 2-amino-thiazoles with appropriate acyl chlorides leads to the formation of various substituted thiazoles .
Case Studies and Research Findings
Several case studies highlight the efficacy of thiazole derivatives in therapeutic applications:
Mechanism of Action
The mechanism of action of N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-(4-methoxyphenyl)propanamide
- N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-(4-hydroxyphenyl)propanamide
- N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-(4-chlorophenyl)propanamide
Uniqueness
N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-(4-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, for example, can influence its solubility and reactivity, making it distinct from similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-(4-methoxyphenyl)propanamide is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiazole derivatives are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article examines the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural configuration that includes:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Ethylthio group : Enhances solubility and reactivity.
- Methoxyphenyl group : Potentially increases biological activity through electronic effects.
Molecular Formula
- Chemical Formula : C18H21N2OS
- Molecular Weight : 341.44 g/mol
Structural Representation
Chemical Structure
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation.
The compound may exert its anticancer effects through:
- Inhibition of Kinases : It potentially inhibits specific kinases involved in cell signaling pathways that promote tumor growth.
- Induction of Apoptosis : By modulating apoptotic pathways, it may lead to programmed cell death in cancer cells.
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties.
The antimicrobial effects are believed to arise from:
- Disruption of Bacterial Cell Walls : The thiazole moiety may interfere with bacterial cell wall synthesis.
- Inhibition of Enzymatic Activity : The compound can inhibit enzymes critical for bacterial survival.
Research Findings
- Bacterial Strains Tested :
- Fungal Activity :
- Exhibited antifungal activity against Candida albicans, indicating a broad spectrum of antimicrobial activity.
Comparative Analysis
| Compound Name | Anticancer Activity | Antimicrobial Activity | Key Features |
|---|---|---|---|
| This compound | IC50 < 10 µM | MIC = 5–20 µg/mL | Ethylthio and methoxy groups enhance activity |
| N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-(4-hydroxyphenyl)propanamide | Moderate | Low | Hydroxy group alters reactivity |
| N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methoxyphenyl)sulfonamide | High | Moderate | Acetylated structure increases potency |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-(4-methoxyphenyl)propanamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and coupling reactions. For example:
Thiazole core formation : React 2-amino-5-bromo-4-phenylthiazole with ethyl mercaptan under basic conditions to introduce the ethylthio group .
Propanamide linkage : Couple the thiazole intermediate with 3-(4-methoxyphenyl)propanoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Optimization : Key factors include solvent polarity (e.g., DMF for solubility), temperature (60–80°C for coupling), and catalyst use (e.g., triethylamine to neutralize HCl byproducts) .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Analytical Techniques :
- FT-IR : Confirm the presence of thioamide (C=S stretch, ~650 cm⁻¹) and carbonyl (C=O stretch, ~1650 cm⁻¹) groups .
- NMR : Use ¹H-NMR to verify aromatic protons (δ 6.8–7.5 ppm for phenyl groups) and methoxy protons (δ ~3.8 ppm) .
- LC-MS : Validate molecular weight ([M+H]+ expected within ±1 Da) and purity (>95% by HPLC) .
Q. What initial biological assays are suitable for evaluating its therapeutic potential?
- Screening Strategies :
- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
- Anticancer : Assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) using fluorometric assays .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., EGFR kinase domain). Focus on hydrogen bonding with the methoxyphenyl group and hydrophobic interactions with the thiazole ring .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and free energy (MM/PBSA) .
- Validation : Compare computational predictions with experimental SPR (surface plasmon resonance) data for binding affinity (KD) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : If one study reports potent anticancer activity while another shows inactivity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
